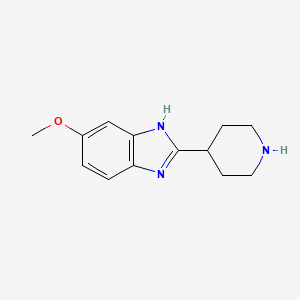

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

Übersicht

Beschreibung

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound with the molecular formula C13H17N3O. It is a derivative of benzimidazole, which is known for its diverse biological and clinical applications. The structure of this compound includes a benzimidazole core substituted with a methoxy group and a piperidine ring, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Substitution Reactions

The benzimidazole nitrogen (N1) and piperidine ring participate in nucleophilic substitutions under basic conditions:

Alkylation at N1

-

Reagents: 2-Chloroethyl methyl ether, sodium hydride

-

Product: 1-(2-Methoxyethyl)-2-piperidin-4-yl-1H-benzimidazole

-

Mechanism: SN2 displacement facilitated by deprotonation of N1.

Arylation at Piperidine

-

Reagents: 4-(1,1-Dimethylethyl)benzyl chloride

-

Product: 2-[1-((4-(tert-Butyl)phenyl)methyl)piperidin-4-yl]-1H-benzimidazole

Acylation Reactions

The N1 position reacts with acylating agents to form stable derivatives:

-

Reagents: Benzoyl chloride, sodium hydride

-

Product: 1-Benzoyl-2-piperidin-4-yl-1H-benzimidazole

Photochemical Reactions

UV irradiation induces tautomerization and ring-opening pathways:

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Tautomerization | 277 nm UV, argon matrix, 15 K | 4H- and 6H-Benzimidazole tautomers | |

| Ring-opening | 280 nm UV, acidic media | 2-Isocyanoaniline derivatives |

-

Mechanistic Insight: Tautomerization involves H-atom migration, while ring-opening produces isocyano intermediates via radical recombination .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/ethanol), the compound undergoes structural rearrangements:

-

Product: 6-Methoxy-2-methyl-1-phenyl-1H-benzimidazole

Comparative Reactivity

The compound’s reactivity differs from simpler benzimidazoles due to electron-donating methoxy and piperidine groups:

| Feature | 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | Unsubstituted Benzimidazole |

|---|---|---|

| N1 Reactivity | Enhanced nucleophilicity | Moderate |

| Photostability | Lower (forms tautomers/isocyano products) | Higher |

| Acid Tolerance | Stable up to 1 M HCl | Degrades at >0.5 M HCl |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Escherichia coli and Staphylococcus aureus, showing promising results comparable to standard antibiotics like gentamicin .

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral potential. Specifically, compounds similar to this compound showed inhibitory effects against Hepatitis C virus (HCV), with some derivatives achieving low EC50 values, indicating high potency . The mechanism often involves interference with viral replication processes.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In various studies, derivatives have demonstrated the ability to inhibit nitric oxide production and reduce edema in animal models. For example, one derivative exhibited significant inhibition of TNF-α production, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Modifications at specific positions on the benzimidazole ring or the piperidine moiety can enhance biological activity or selectivity for certain targets.

| Modification | Effect |

|---|---|

| Electron-withdrawing groups | Increased antimicrobial activity |

| Alkyl substitutions | Enhanced anti-inflammatory effects |

| Halogen substitutions | Improved antiviral potency |

Anticancer Research

In a notable study, researchers explored the anticancer potential of benzimidazole derivatives, including those related to this compound. These compounds were shown to inhibit cell growth in various cancer cell lines, indicating their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole can be compared with other similar compounds, such as:

Benzimidazole: The parent compound, known for its broad range of biological activities.

2-Piperidinyl-benzimidazole: A derivative with a piperidine ring but lacking the methoxy group.

6-Methoxy-benzimidazole: A derivative with a methoxy group but lacking the piperidine ring.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxy group and a piperidine moiety, which enhances its pharmacological properties. The molecular formula is C_{13}H_{16}N_{2}O, and it has a molecular weight of approximately 231.3 g/mol. The unique structural attributes contribute to its distinct pharmacological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has shown potential as an antihistamine , influencing receptor activity without the sedative effects typical of many antihistamines. The compound's mechanism typically includes binding to specific receptors, modulating their activity, and leading to various pharmacological effects.

Antihistamine Activity

Research indicates that this compound exhibits antihistaminic properties similar to other compounds in its class. It may effectively treat allergic reactions while minimizing cognitive impairment.

Anti-inflammatory Properties

A study on structurally similar compounds revealed promising anti-inflammatory activities. For instance, derivatives showed significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages . This suggests that this compound may also possess anti-inflammatory properties, warranting further investigation.

Anticancer Activity

Preliminary studies have indicated potential anticancer effects. For example, compounds related to benzimidazole derivatives have demonstrated cytotoxicity against various cancer cell lines. In particular, derivatives showed IC50 values indicating effective inhibition of tumor growth in vivo .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole | C_{13}H_{16}N_{2}O | Different piperidine substitution; varied activity |

| 2-Piperidin-4-y1-H-benzimidazole | C_{11}H_{12}N_{2} | Absence of methoxy group; different reactivity |

| 5-Fluoro-2-piperidinyl-H-benzimidazole | C_{11}H_{12}F N_{2} | Fluorine substitution may enhance lipophilicity |

The table highlights how structural variations can influence biological activity and receptor binding affinities.

In Vivo Studies

In vivo studies have shown that certain derivatives exhibit more potent anti-inflammatory activity compared to traditional medications like ibuprofen. For instance, one compound demonstrated significant reduction in ear edema in mice models .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions between this compound and its biological targets. These studies help elucidate the binding affinities and selectivities that contribute to the compound's therapeutic potential .

Eigenschaften

IUPAC Name |

6-methoxy-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXYYPUGLOCCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640504 | |

| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578709-04-3 | |

| Record name | 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.